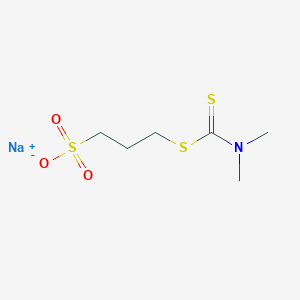
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C6H14NNaO3S3. It is commonly used as an additive in electroplating processes, particularly in the formulation of brightening agents for copper plating. The compound is known for its ability to enhance the brightness, ductility, and leveling of copper deposits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid sodium salt to yield the final product. The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include water or aqueous solutions.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an additive in electroplating baths to improve the quality of metal deposits.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the electroplating industry to enhance the properties of metal coatings, particularly in the automotive and electronics sectors.
Mecanismo De Acción
The mechanism of action of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate involves its interaction with metal ions in electroplating baths. The compound acts as a leveling agent, reducing the surface tension and promoting uniform deposition of metal ions onto the substrate. The molecular targets include metal ions such as copper, and the pathways involved include the formation of stable complexes with these ions, facilitating their reduction and deposition.
Comparación Con Compuestos Similares
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Bis(sodium-sulfo-propyl) disulfide (SPS): Another brightening agent used in electroplating, known for its ability to enhance the brightness and leveling of metal deposits.
3-S-isothiuronium propyl sulfonate (UPS): Used in electroplating baths for its leveling and brightening properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, promoting uniform deposition and enhancing the properties of the metal coatings.
Propiedades
IUPAC Name |
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDAYUOWUEKLS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














